molecular formula C21H10FNO3 B14717963 2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione CAS No. 6638-59-1

2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione

Cat. No.: B14717963
CAS No.: 6638-59-1
M. Wt: 343.3 g/mol
InChI Key: PAPYJINYFOXJDH-UHFFFAOYSA-N
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Description

2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is a complex organic compound that features a unique combination of fluorene and isoindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One common method includes the reaction of 7-fluoro-9-oxo-9H-fluorene-2-carboxylic acid with isoindoline-1,3-dione under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used to substitute the fluorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-9-oxo-9H-fluorene-2-carboxylic acid
  • Isoindoline-1,3-dione
  • N-(7-fluoro-9-oxo-9H-fluoren-2-yl)acetamide

Uniqueness

2-(7-Fluoro-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione stands out due to its combined fluorene and isoindole structures, which confer unique chemical properties and reactivity. This makes it particularly valuable for applications that require specific interactions and stability.

Properties

CAS No.

6638-59-1

Molecular Formula

C21H10FNO3

Molecular Weight

343.3 g/mol

IUPAC Name

2-(7-fluoro-9-oxofluoren-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H10FNO3/c22-11-5-7-13-14-8-6-12(10-18(14)19(24)17(13)9-11)23-20(25)15-3-1-2-4-16(15)21(23)26/h1-10H

InChI Key

PAPYJINYFOXJDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)F

Origin of Product

United States

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